

3,4,6-Trichloro-2-nitrophenol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4,6-Trichloro-2-nitrophenol**

Cat. No.: **B1595706**

[Get Quote](#)

An In-Depth Technical Guide to **3,4,6-Trichloro-2-nitrophenol** (CAS: 82-62-2) for Researchers and Drug Development Professionals

Introduction

3,4,6-Trichloro-2-nitrophenol is a polychlorinated nitrophenolic compound, a class of molecules that has seen broad application, from chemical synthesis intermediates to biocides. Identified by its CAS Registry Number 82-62-2, this compound is a crystalline solid at room temperature.^{[1][2]} Historically, its most notable application was as a pesticide, specifically a lampricide used to control invasive sea lamprey populations in the Great Lakes region.^[3]

While not a direct therapeutic agent, an understanding of its chemical properties, synthesis, and analytical determination is valuable for researchers in environmental science, toxicology, and drug discovery. The trichloronitro-aromatic scaffold can be of interest as a starting material or fragment in synthetic chemistry, and its biological activity, though primarily toxic, provides a case study in structure-activity relationships. This guide offers a comprehensive technical overview of **3,4,6-Trichloro-2-nitrophenol**, synthesizing available data on its properties, synthesis, analytical protocols, and safety considerations to provide a foundational resource for scientific professionals.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate its solubility, reactivity, and appropriate handling and analytical techniques.

Chemical Identifiers

Identifier	Value	Source(s)
CAS Registry Number	82-62-2	[1] [3] [4]
Molecular Formula	C ₆ H ₂ Cl ₃ NO ₃	[1] [3] [4] [5]
Molecular Weight	242.44 g/mol	[1] [3] [4]
IUPAC Name	3,4,6-trichloro-2-nitrophenol	[1]
Synonyms	2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol; Dowlap	[3] [6]
InChI Key	XWLBYYVXDCGYXGY- UHFFFAOYSA-N	[1] [5] [6]

Physicochemical Data

The physical properties of **3,4,6-Trichloro-2-nitrophenol** are summarized below. Its low water solubility and crystalline nature are typical for small, halogenated organic molecules.

Property	Value	Source(s)
Appearance	Pale yellow crystals or powder	[1] [2] [3] [7]
Melting Point	92-93 °C (198-199 °F)	[1] [3]
Boiling Point	270.3 °C at 760 mmHg (Predicted)	[7]
Solubility	Insoluble in water (<1 mg/mL at 20°C)	[1] [2] [7]
pKa	1.92 ± 0.44 (Predicted)	[8]
Density	~1.84 g/cm³ (estimate)	[8]
Flash Point	117.3 °C	[7]

Section 2: Synthesis and Manufacturing

The primary documented method for synthesizing **3,4,6-Trichloro-2-nitrophenol** involves the electrophilic nitration of a trichlorophenol precursor.

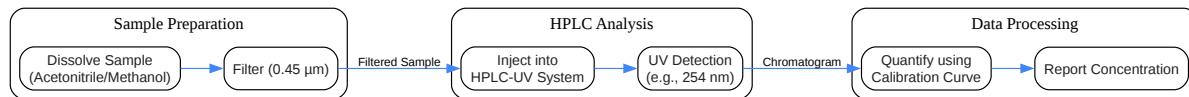
Synthesis Pathway: Nitration of 2,4,5-Trichlorophenol

The synthesis is achieved by dissolving 2,4,5-trichlorophenol in glacial acetic acid and subsequently treating it with concentrated nitric acid.[\[3\]](#) The hydroxyl group of the phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. The existing chlorine substituents are deactivating but also direct incoming electrophiles. In this specific precursor, the C2 position (ortho to the hydroxyl group) is sterically accessible and electronically activated, making it the primary site for nitration.

Caption: Synthesis workflow via nitration.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on the referenced literature.[\[3\]](#) Caution: This reaction should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).


- Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve one equivalent of 2,4,5-trichlorophenol in a sufficient volume of glacial acetic acid to ensure complete dissolution.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
- Nitration: Slowly add one equivalent of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C to prevent side reactions and ensure regioselectivity.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to precipitate the crude product.
- Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pale yellow crystals.[3]

Section 3: Analytical Methodologies

Accurate quantification and characterization of **3,4,6-Trichloro-2-nitrophenol** are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for analyzing nitrophenolic compounds.

Primary Analytical Technique: HPLC-UV

Reverse-phase HPLC with UV detection is well-suited for this analyte due to the presence of strong chromophores (the nitrated aromatic ring). A C18 column is effective for separating this moderately polar compound from potential impurities. This approach is adapted from standard EPA methods for nitroaromatics.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Protocol: Quantification by HPLC-UV

- Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Standards Preparation: Prepare a 1 mg/mL stock solution of **3,4,6-Trichloro-2-nitrophenol** reference standard in methanol or acetonitrile. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25 μg/mL) by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 μm syringe filter to remove particulates before injection.
- Chromatographic Conditions:
 - Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 (v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μL.

- Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. The concentration of the analyte is determined by comparing its peak area to the standard curve.

Comparison of Analytical Techniques

Technique	Principle	Advantages	Disadvantages
HPLC-UV	Liquid-phase separation based on polarity.	Robust, reproducible, direct analysis without derivatization.	Moderate sensitivity.
GC-MS	Gas-phase separation based on volatility and mass.	High sensitivity and selectivity (mass confirmation).	May require derivatization to improve volatility; thermal degradation risk.

Section 4: Safety, Handling, and Toxicology

3,4,6-Trichloro-2-nitrophenol is a hazardous substance requiring strict safety protocols. Its toxicity profile necessitates careful handling to avoid exposure.

Hazard Identification and Safety Precautions

The compound is classified as toxic and presents both acute and environmental hazards.

Hazard Class	Description	GHS Statement(s)	Source(s)
Acute Oral Toxicity	Toxic if swallowed.	H301	[10]
Aquatic Toxicity	Toxic to aquatic life.	H401	[10]
Reactivity	Reacts as a weak acid; incompatible with strong reducing agents.	-	[1][2]
Combustibility	May form explosive dust-air mixture if dispersed.	-	[10]

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[\[10\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For weighing neat material, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[\[7\]\[10\]](#)
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[\[10\]](#) Wash hands and any exposed skin thoroughly after handling.[\[10\]](#)
- Storage: Store in a cool, dry, well-ventilated place, preferably in a refrigerator.[\[2\]\[10\]](#) Keep the container tightly closed and store locked up, away from incompatible materials like strong reducing agents.[\[2\]](#)

Protocol: Spill and Waste Management

- Spill Cleanup: In case of a small spill, first remove all sources of ignition.[\[2\]](#) Dampen the solid material with ethanol to prevent dust generation.[\[1\]\[2\]](#) Carefully transfer the dampened material to a sealed, labeled container for hazardous waste.[\[2\]](#) Clean the spill area with

absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.

[1][2]

- Waste Disposal: Dispose of **3,4,6-Trichloro-2-nitrophenol** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[10]

Toxicological Summary

The acute toxicity of this compound is significant. The reported intravenous LD50 in mice is 56 mg/kg.[7] While specific data on chronic exposure is limited, related nitrophenols are known to cause health effects, including blood disorders like methemoglobinemia.[11]

Section 5: Applications and Biological Relevance

The primary documented use of **3,4,6-Trichloro-2-nitrophenol** has been as a biocide. Its relevance to modern drug development is indirect, primarily as a potential chemical scaffold or as a toxicological reference compound.

Historical Application: Lampricide

The compound was historically used to control the population of the invasive sea lamprey in the Great Lakes, which preys on commercially important fish species like trout.[3] This application highlights its potent and selective biological activity, though in a toxicological context.

Relevance in Chemical and Drug Discovery

- Synthetic Intermediate: Like other nitrophenols, this compound can serve as a precursor in organic synthesis.[12] The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, opening pathways to more complex molecules.
- Fragment-Based Screening: The trichloronitrophenol core could theoretically be considered a fragment for screening in drug discovery programs. However, its inherent toxicity is a major liability that would likely preclude it from most screening libraries. Any "hits" derived from such a fragment would require significant medicinal chemistry efforts to "detoxify" the scaffold while retaining desired activity.

- Toxicological Research: For environmental scientists and toxicologists, **3,4,6-Trichloro-2-nitrophenol** serves as a reference compound for studying the environmental fate, biodegradation, and toxic mechanisms of chlorinated and nitrated aromatic pollutants.[13]

Conclusion

3,4,6-Trichloro-2-nitrophenol (CAS: 82-62-2) is a well-defined chemical with established physical properties, a straightforward synthesis, and clear analytical methods for its detection. Its history as a potent pesticide underscores its significant biological activity, which is primarily characterized by high toxicity. For researchers, it represents a hazardous material that demands rigorous adherence to safety protocols for handling, storage, and disposal. While its direct application in drug development is limited by its toxic profile, a comprehensive understanding of its chemistry and toxicology provides a valuable foundation for scientists working with halogenated nitroaromatic compounds, whether in environmental remediation, toxicology, or as part of a broader synthetic chemistry program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,6-Trichloro-2-nitrophenol | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,6-TRICHLORO-2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,4,6-Trichloro-2-nitrophenol [drugfuture.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. 3,4,6-TRICHLORO-2-NITROPHENOL CAS#: 82-62-2 [amp.chemicalbook.com]

- 9. epa.gov [epa.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. llojibwe.org [llojibwe.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,4,6-Trichloro-2-nitrophenol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595706#3-4-6-trichloro-2-nitrophenol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com